4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid
Description
4-({[3-(5-Methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a structurally complex organic compound featuring three key components:
Benzoic acid moiety: A carboxylic acid group at the para position, which may confer acidity (pKa ~4.2) and influence solubility and protein-binding interactions.
5-Methoxyindole core: The indole ring substituted with a methoxy group at position 5, which enhances lipophilicity (logP ~2.8 predicted) and may engage in π-π stacking or receptor binding.
This compound is hypothesized to have applications in medicinal chemistry, particularly as a nonsteroidal anti-inflammatory drug (NSAID) analog, given structural similarities to indomethacin derivatives . However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[[3-(5-methoxyindol-1-yl)propanoylamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H20N2O4/c1-26-17-6-7-18-16(12-17)8-10-22(18)11-9-19(23)21-13-14-2-4-15(5-3-14)20(24)25/h2-8,10,12H,9,11,13H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
JBPMADLAQOLNHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the methoxy group and the propanoyl side chain.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanoyl side chain can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pharmacological and Physicochemical Insights
- However, the absence of a sulfonamide in the target could reduce off-target effects .
- Solubility : The free benzoic acid group in the target compound (pKa ~4.2) enhances water solubility at physiological pH compared to esterified analogs (e.g., , logP ~3.5 vs. target ~2.8) .
- Synthetic Accessibility: The propanoyl-amino-methyl linker in the target compound is synthetically accessible via amide coupling, akin to methods in for benzoic acid derivatives .
Key Divergences
- Heterocycle Impact : Pyridine (CAS 765925-15-3, ) introduces basicity (pKa ~4.8 for pyridine N), whereas the indole in the target compound is neutral, affecting ionization and membrane penetration .
- Functional Group Trade-offs : Sulfonamide in compound 51 () improves metabolic stability but reduces acidity, whereas the target’s benzoic acid may enhance target binding but increase renal clearance .
Biological Activity
4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes an indole moiety, which is often associated with various bioactive properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
Structural Characteristics
The chemical structure of 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can be represented as follows:
- Molecular Formula : C₁₈H₂₂N₂O₄
- Molecular Weight : 330.4 g/mol
This compound consists of:
- A benzoic acid core.
- An indole ring substituted with a methoxy group.
- A propanoyl group linked through an amino connection.
Reactivity and Synthesis
The reactivity of this compound can be attributed to its functional groups, which allow for various chemical reactions such as nucleophilic substitutions and esterifications. The synthesis typically involves multi-step organic reactions, optimizing conditions to achieve high yields and purity.
Research indicates that compounds with indole structures often exhibit significant biological activities, including:
- Anti-inflammatory properties.
- Anticancer effects.
- Analgesic activities.
The presence of the methoxy group and the specific arrangement of functional groups in 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid suggest potential interactions with various biological targets, enhancing its therapeutic profile.
Structure–Activity Relationship (SAR)
Structure–activity relationship studies have shown that modifications to the indole structure can significantly influence biological activity. For instance, the introduction of different substituents on the indole ring can enhance or diminish the compound's efficacy against specific targets.
Case Studies
- Anti-Cancer Activity : In vitro studies have demonstrated that compounds similar to 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid exhibit cytotoxic effects on cancer cell lines. These studies often employ assays to measure cell viability and apoptosis induction.
- Anti-inflammatory Effects : Other studies have focused on the compound's ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Comparative Analysis with Related Compounds
The following table compares 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indomethacin | Indole ring, acetic acid | Anti-inflammatory |
| Melatonin | Indole ring | Sleep regulation |
| Serotonin | Indole ring | Neurotransmitter |
| 4-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid | Indole, benzoic acid | Potential anticancer and anti-inflammatory |
This comparison highlights the unique pharmacological properties of 4-({[3-(5-methoxy-1H-indol-1-y)propanoyl]amino}methyl)benzoic acid due to its specific functionalization.
Q & A
Q. What are the recommended synthetic routes for 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Coupling Reactions : Link the 5-methoxyindole moiety to a propanoyl group via amide bond formation, using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Methyl Benzoic Acid Functionalization : Introduce the amino-methyl group to the benzoic acid core via reductive amination or nucleophilic substitution.
Final Assembly : Couple the intermediates using peptide coupling reagents under inert conditions.
Q. Key Parameters :
Q. How can researchers characterize the molecular structure of this compound to confirm regiochemistry and stereochemical integrity?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve stereochemical ambiguities in the propanoyl-indole linkage .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm error) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reported biological activities (e.g., enzyme inhibition vs. no activity) for this compound?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
Q. What computational strategies are effective for predicting the binding modes of this compound to target proteins (e.g., kinases)?
Methodological Answer:
Q. How can researchers optimize purification protocols to address challenges with low yields or impurities in the final product?
Methodological Answer:
- Chromatography :
- Recrystallization : Employ methanol/water mixtures (4:1 v/v) to isolate high-purity crystals (>98% by HPLC) .
Q. What experimental designs are critical for evaluating the compound’s pharmacokinetic properties (e.g., metabolic stability)?
Methodological Answer:
- In Vitro Microsomal Assays :
- Plasma Stability Tests :
Q. Data Analysis and Theoretical Frameworks
Q. How should researchers interpret conflicting spectral data (e.g., unexpected peaks in NMR) during structural validation?
Methodological Answer:
- Artifact Identification :
- Solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) or water signals may overlap with NH protons. Use deuterated solvents and dry samples rigorously .
- Dynamic Effects : Rotameric states of the propanoyl group can split peaks. Variable-temperature NMR (e.g., 25°C to 60°C) simplifies spectra .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-13C couplings .
Q. What theoretical frameworks guide the design of derivatives to enhance this compound’s bioavailability?
Methodological Answer:
- Lipinski’s Rule of Five : Modify the benzoic acid group (e.g., ester prodrugs) to reduce polarity and improve membrane permeability .
- Structure-Activity Relationship (SAR) :
Q. Advanced Methodological Considerations
Q. How can researchers design a robust in vivo study to validate this compound’s anti-inflammatory activity while controlling for off-target effects?
Methodological Answer:
- Animal Models :
- Biomarker Analysis :
- Quantify serum TNF-α and IL-6 via ELISA to correlate efficacy with cytokine suppression .
- Off-Target Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
